Tert-butyl 4-(3-phenylpropyl)piperazine-1-carboxylate
Description
Tert-butyl 4-(3-phenylpropyl)piperazine-1-carboxylate is a piperazine derivative featuring a tert-butyl carbamate protecting group and a 3-phenylpropyl side chain. The tert-butyl group enhances solubility and stability, making the compound a versatile intermediate in pharmaceutical synthesis .
Properties
IUPAC Name |
tert-butyl 4-(3-phenylpropyl)piperazine-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H28N2O2/c1-18(2,3)22-17(21)20-14-12-19(13-15-20)11-7-10-16-8-5-4-6-9-16/h4-6,8-9H,7,10-15H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PNSMVTXJEUHNEE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN(CC1)CCCC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H28N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 4-(3-phenylpropyl)piperazine-1-carboxylate typically involves the reaction of piperazine with tert-butyl chloroformate and 3-phenylpropyl bromide. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, under basic conditions provided by a base like triethylamine or sodium carbonate .
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems can ensure precise control over reaction parameters, leading to consistent product quality .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: This compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the piperazine ring, using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted piperazine derivatives.
Scientific Research Applications
Pharmaceutical Development
TBPP serves as an intermediate in the synthesis of several pharmaceutical compounds. Its structural features make it valuable in the development of drugs targeting central nervous system disorders such as anxiety and depression. The compound's ability to modulate neurotransmitter receptor activity is critical for understanding drug mechanisms in pharmacology.
Research indicates that TBPP exhibits significant biological activities, including:
- Anxiolytic Effects : Studies have shown that TBPP can produce anxiolytic effects in preclinical models, suggesting its potential for treating anxiety disorders.
- Antidepressant Activity : The compound may enhance mood regulation through its action on serotonin receptors.
- Neuroprotective Properties : Preliminary findings suggest TBPP could protect against neurodegeneration by modulating receptor activity and reducing oxidative stress .
Analgesics and Antipsychotics
TBPP derivatives could lead to the discovery of novel analgesics and antipsychotic drugs. Modifications to the TBPP structure have been explored to improve efficacy or reduce side effects compared to existing medications .
Synthesis and Industrial Applications
The synthesis of TBPP typically involves several chemical reactions, including oxidation, reduction, and nucleophilic substitution. These reactions utilize various reagents under controlled conditions to optimize yield and product quality . In industrial applications, TBPP is used in the production of specialty chemicals and advanced materials due to its stability and reactivity.
Case Studies and Research Findings
Numerous studies have investigated the pharmacological effects of TBPP:
- Receptor Binding Studies : Research published in PubMed explored TBPP derivatives' binding affinity at human histamine H3 receptors, highlighting how structural modifications can affect receptor interactions .
- Behavioral Assessments : In animal models, TBPP demonstrated significant anxiolytic effects in tests designed to evaluate anxiety levels.
- Neuropharmacological Evaluation : Investigations have shown that TBPP can effectively penetrate the blood-brain barrier, suggesting its suitability for central nervous system applications.
Mechanism of Action
The mechanism of action of tert-butyl 4-(3-phenylpropyl)piperazine-1-carboxylate involves its interaction with specific molecular targets, such as neurotransmitter receptors. The piperazine ring can bind to receptors like serotonin and dopamine receptors, modulating their activity. This interaction can lead to changes in neurotransmitter levels and signaling pathways, resulting in therapeutic effects .
Comparison with Similar Compounds
Structural Variations and Substituent Effects
The tert-butyl piperazine-1-carboxylate scaffold is common across analogs, but substituents on the piperazine nitrogen or aromatic rings significantly alter properties. Key comparisons are summarized in Table 1.
Table 1: Structural Features and Functional Groups of Selected Analogs
Key Observations:
- Electron-Withdrawing Groups (EWGs): Compounds with cyano (C≡N) or trifluoromethyl (CF3) groups (e.g., ) exhibit reduced nucleophilicity, enhancing stability but requiring harsher reaction conditions .
- Halogenation: Bromo or chloro substituents (e.g., ) serve as handles for cross-coupling reactions, enabling further functionalization .
- Heterocycles: Thiadiazole, triazole, or oxadiazole rings () improve binding affinity in drug candidates by facilitating hydrogen bonding .
Physicochemical Properties
Table 2: Comparative Physical and Spectral Data
- Solubility: Bulky substituents (e.g., cyclohexyl in ) reduce aqueous solubility, while polar groups (e.g., amino in ) enhance it .
- NMR Profiles: Aromatic protons in phenylpropyl analogs resonate near δ7.3–7.4, while fluorine atoms cause splitting in adjacent protons (δ6.5–7.0) .
Biological Activity
Tert-butyl 4-(3-phenylpropyl)piperazine-1-carboxylate (TBPP) is a piperazine derivative with significant potential in medicinal chemistry. This compound is notable for its structural features, which include a piperazine ring and a phenylpropyl side chain, contributing to its biological activity and applicability in drug development.
Chemical Structure and Properties
- Molecular Formula : C₁₈H₂₈N₂O₂
- Molecular Weight : 300.43 g/mol
The presence of the tert-butyl group enhances the lipophilicity of TBPP, allowing it to cross biological membranes more effectively. The phenylpropyl group increases the compound's interaction with various biological targets, particularly neurotransmitter receptors.
TBPP interacts with neurotransmitter receptors, particularly serotonin and dopamine receptors, which are crucial for modulating various neurological functions. The piperazine ring facilitates binding to these receptors, influencing neurotransmitter signaling pathways. This interaction can lead to therapeutic effects in conditions such as anxiety and depression.
Pharmacological Studies
Research indicates that TBPP exhibits various biological activities:
- Anxiolytic Effects : TBPP has been studied for its potential anxiolytic properties, showing promise in preclinical models.
- Antidepressant Activity : The compound may also possess antidepressant-like effects, potentially enhancing mood regulation through its action on serotonin receptors.
- Neuroprotective Properties : Preliminary studies suggest that TBPP could protect against neurodegeneration by modulating receptor activity and reducing oxidative stress.
Case Studies and Research Findings
Several studies have been conducted to evaluate the pharmacological effects of TBPP:
- Study on Receptor Binding : A study published in PubMed explored the binding affinity of TBPP derivatives at human histamine H3 receptors, demonstrating that modifications to the piperazine structure can significantly affect receptor interaction and biological activity .
- Behavioral Assessments : In animal models, TBPP demonstrated significant anxiolytic effects in the elevated plus maze test, indicating its potential for treating anxiety disorders .
- Neuropharmacological Evaluation : A recent investigation highlighted TBPP's ability to penetrate the blood-brain barrier effectively, suggesting its suitability for central nervous system applications .
Comparative Analysis
The biological activity of TBPP can be compared with other piperazine derivatives to highlight its unique properties:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| This compound | Piperazine ring + phenylpropyl side chain | Anxiolytic, antidepressant |
| Tert-butyl 4-(4-bromophenyl)piperazine-1-carboxylate | Piperazine ring + bromophenyl group | Varies; potential for increased reactivity |
| Tert-butyl 4-(3-hydroxypropyl)piperazine-1-carboxylate | Piperazine ring + hydroxyl group | Increased hydrophilicity; altered pharmacokinetics |
Q & A
Basic Research Questions
Q. What are the key synthetic pathways for tert-butyl 4-(3-phenylpropyl)piperazine-1-carboxylate, and how can reaction conditions be optimized for high yield?
- Methodological Answer : The synthesis typically involves multi-step reactions, including nucleophilic substitution and coupling. For example, tert-butyl piperazine-1-carboxylate derivatives are often synthesized by reacting piperazine precursors with tert-butyl dicarbonate under anhydrous conditions. Key parameters include:
- Temperature control : Maintaining 0–5°C during Boc-protection to prevent side reactions .
- Solvent selection : Using dichloromethane (DCM) or tetrahydrofuran (THF) to enhance solubility of intermediates .
- Purification : Silica gel chromatography (e.g., 0–80% ethyl acetate/petroleum ether gradient) ensures >95% purity .
- Validation : Monitor reaction progress via thin-layer chromatography (TLC) and confirm purity using HPLC .
Q. Which analytical techniques are essential for confirming the structural integrity and purity of this compound?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR verify regioselectivity of substitutions (e.g., tert-butyl group at δ 1.48 ppm, piperazine ring protons at δ 3.0–3.6 ppm) .
- High-Performance Liquid Chromatography (HPLC) : Reverse-phase C18 columns with UV detection (λ = 254 nm) assess purity (>97%) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight (e.g., [M+H]+ observed at m/z 348.1 for a related derivative) .
Advanced Research Questions
Q. How can researchers resolve contradictions in crystallographic data during structure determination of piperazine derivatives?
- Methodological Answer :
- Refinement Tools : Use SHELXL for small-molecule refinement, leveraging its robust handling of anisotropic displacement parameters. For twinned crystals, apply the TWIN/BASF commands in SHELX .
- Validation : Cross-check with WinGX/ORTEP for visualization of anisotropic ellipsoids and hydrogen-bonding networks .
- Data Reconciliation : If bond lengths deviate (>0.02 Å from expected values), re-examine data collection parameters (e.g., resolution, redundancy) and refine using restraints .
Q. What methodological approaches are recommended for designing piperazine-based derivatives with enhanced bioactivity?
- Methodological Answer :
- Fragment-Based Design : Replace the 3-phenylpropyl group with bioisosteres (e.g., 4-fluorobenzyl in ) to optimize receptor binding .
- Structure-Activity Relationship (SAR) : Systematically vary substituents (e.g., electron-withdrawing groups on the phenyl ring) and assess activity via in vitro assays (e.g., IC₅₀ values for enzyme inhibition) .
- Computational Modeling : Use molecular docking (e.g., AutoDock Vina) to predict interactions with targets like HIF prolyl-hydroxylase .
Q. How can researchers address discrepancies in reaction yields during scale-up synthesis?
- Methodological Answer :
- Process Optimization : Transition from batch to continuous flow reactors to improve heat/mass transfer and reduce side reactions .
- Parameter Screening : Use Design of Experiments (DoE) to identify critical factors (e.g., catalyst loading, residence time) affecting yield .
- Analytical Troubleshooting : Compare LC-MS profiles of small-scale vs. bulk products to detect impurities introduced during scale-up .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
